2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid” is 245.28 . The IUPAC name is 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-methoxyacetic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(16-4)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) .Scientific Research Applications
Synthesis of Novel Antibiotics
Research has demonstrated the potential of derivatives of azetidinyl compounds in synthesizing new classes of antibiotics. For instance, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids has been detailed, leading to compounds that exhibit significant antimicrobial activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985). This showcases the compound's role in developing heteroatom-activated beta-lactam antibiotics, critical for addressing antibiotic resistance.
Advanced Drug Synthesis
The compound is instrumental in the synthesis of complex drug molecules. For example, its derivatives have been utilized in the preparation of indoles and oxindoles, which are valuable in medicinal chemistry for their pharmacological properties (Clark et al., 1991). The versatility in synthetic applications signifies its importance in drug development and the exploration of new therapeutic agents.
Development of Antimicrobial Agents
Azetidinones, closely related to 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid, have been synthesized and evaluated for their antimicrobial activities. A study on benzothiazole-substituted β-lactam hybrids revealed moderate antimicrobial activities against a broad spectrum of bacterial strains, indicating the compound's potential in creating new antimicrobial agents (Alborz et al., 2018).
Chemical Synthesis Methodologies
This compound also plays a crucial role in developing novel chemical synthesis methodologies. For example, the synthesis of 3-carboxymethyleneazetidinones from reactions involving the potassium salt of 4,4′-bis(thioethoxy)-3-butenoic acid and a number of Schiff bases highlights its utility in creating new chemical entities with potential biological activities (Hinz & Just, 1987).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(16-4)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRGPGDSFXZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.